molecular formula C10H18INO2 B1507158 tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate CAS No. 224168-68-7

tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate

Cat. No. B1507158
CAS RN: 224168-68-7
M. Wt: 311.16 g/mol
InChI Key: DNUFVBGZKFHSDQ-MRVPVSSYSA-N
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Description

“tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The tert-butyl group is attached to the carboxylate group, and an iodomethyl group is attached to the 3rd position of the pyrrolidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . A possible synthesis route could involve the introduction of the tert-butoxycarbonyl group into a pyrrolidine ring, followed by the introduction of the iodomethyl group .


Molecular Structure Analysis

The molecular formula of this compound is C10H18INO2. It contains a pyrrolidine ring, a common feature in many natural products and pharmaceuticals. The iodomethyl group is a good leaving group, making this compound potentially useful in substitution reactions .


Chemical Reactions Analysis

The tert-butyl group in this compound could elicit a unique reactivity pattern, making it useful in various chemical transformations . The iodomethyl group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature . Other properties like melting point, boiling point, and solubility would need to be determined experimentally .

Scientific Research Applications

Enantioselective Synthesis of Pyrrolidines

Enantioselective nitrile anion cyclization has been utilized for the efficient synthesis of N-tert-butyl disubstituted pyrrolidines. This method involves a catalytic asymmetric reduction followed by a series of transformations culminating in a nitrile anion cyclization that forms the pyrrolidine ring with high yield and enantiomeric excess. Such processes underscore the compound's role in synthesizing chiral pyrrolidines, valuable intermediates in pharmaceutical chemistry (Chung et al., 2005).

Palladium-Catalyzed Coupling Reactions

The compound has been employed in palladium-catalyzed coupling reactions with arylboronic acids, leading to the synthesis of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This showcases its utility in constructing pyridine derivatives, crucial for developing various bioactive molecules and potential therapeutic agents (Wustrow & Wise, 1991).

Metal-Free Catalytic Oxidation

Iodine–pyridine–tert-butylhydroperoxide systems, involving tert-butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate, have been developed for the green and efficient oxidation of benzylic methylenes to ketones and primary amines to nitriles under solvent-free conditions. This metal-free catalytic system highlights the compound's application in environmentally benign oxidation processes, contributing to sustainable chemistry practices (Zhang et al., 2009).

Direct Synthesis of Benzylpyrrolidines

In situ trapping of Boc-2-pyrrolidinylmethylzinc iodide with aryl iodides has been demonstrated, leading to the direct synthesis of Boc-protected 2-benzylpyrrolidines. This approach provides an efficient pathway to benzylpyrrolidine derivatives, illustrating the compound's versatility in synthesizing nitrogen-containing heterocycles, which are pivotal in medicinal chemistry (Massah et al., 2010).

Continuous Flow Synthesis

The compound has also facilitated the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, showcasing its role in streamlining synthetic processes. The in situ hydrolysis of tert-butyl esters to produce corresponding acids in a single microreactor underscores the potential for integrating this compound into automated and efficient manufacturing processes (Herath & Cosford, 2010).

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. Its reactivity would largely depend on the conditions of the reaction and the other compounds present .

Safety and Hazards

As with any chemical compound, handling “tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate” should be done with appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications of this compound could be vast, given the presence of the reactive tert-butyl and iodomethyl groups. It could be used as a building block in the synthesis of more complex molecules, or in the development of new pharmaceuticals .

properties

IUPAC Name

tert-butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUFVBGZKFHSDQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725073
Record name tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate

CAS RN

224168-68-7
Record name tert-Butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3S)-3-(iodomethyl)pyrrolidine-1-carboxylate
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